molecular formula C19H16BF2N3OS B1192272 BDP 558/568 alkyne

BDP 558/568 alkyne

Cat. No.: B1192272
M. Wt: 383.22
InChI Key: PQDOJARDWWICEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 558/568 alkyne is a borondipyrromethene (BODIPY) dye optimized for the Cyanine3 (Cy3) channel. It features a terminal alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling . Key properties include:

  • Molecular Formula: C₁₉H₁₆N₃BF₂OS
  • Molecular Weight: 383.22 g/mol
  • Absorption/Emission: ~558 nm (Ex), ~568 nm (Em)
  • Solubility: Soluble in DCM, DMF, DMSO, and acetone; low aqueous solubility .
  • Applications: Click chemistry-based labeling, fluorescence microscopy, and flow cytometry .

Properties

Molecular Formula

C19H16BF2N3OS

Molecular Weight

383.22

IUPAC Name

3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(prop-2-yn-1-yl)propanamide

InChI

InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26)

InChI Key

PQDOJARDWWICEJ-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+](C(C=C2)=CC3=CC=C(CCC(NCC#C)=O)N13)=C2C4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP 558/568 alkyne, Bodipy 558/568 Alkyne

Origin of Product

United States

Scientific Research Applications

Key Applications

1. Fluorescence Microscopy

  • BDP 558/568 alkyne is extensively used in fluorescence microscopy for imaging cellular structures and processes. Its bright fluorescence enables visualization of low-abundance targets in biological samples.

2. Click Chemistry

  • The compound serves as a terminal alkyne in copper-catalyzed click reactions, allowing researchers to label biomolecules efficiently. This application is crucial for studying protein interactions and cellular functions.

3. Lipid Tracking

  • This compound has been employed in lipid tracking studies, where it helps visualize lipid dynamics within cellular membranes. This application is essential for understanding membrane biology and lipid metabolism.

4. Diagnostics

  • The dye's properties make it suitable for diagnostic assays, where it can be used to detect specific biomolecules or pathogens through fluorescence-based methods.

Spectral Properties

PropertyValue
Absorption Maximum (nm)558
Emission Maximum (nm)568
Quantum Yield0.68
Extinction Coefficient (L·mol⁻¹·cm⁻¹)84,400
SolubilityDMSO, DMF

Comparative Analysis with Other Dyes

Dye NameAbsorption (nm)Emission (nm)Quantum YieldApplication Area
This compound5585680.68Imaging, Click Chemistry
Cyanine35505700.25Imaging
Alexa Fluor® 5685786020.92Imaging

Case Studies

Case Study 1: Imaging Cellular Structures
In a study published in EBioMedicine, researchers utilized this compound to image polymersome nanoparticles within zebrafish embryos engrafted with melanoma cells. The study demonstrated the dye's capability to localize and visualize nanoparticles effectively, providing insights into their toxicity and therapeutic potential .

Case Study 2: Protein Interaction Studies
Another research effort focused on site-selective antibody functionalization using this compound to label specific amino acid residues in proteins. This study showcased the utility of the dye in enhancing the specificity of antibody targeting for therapeutic applications .

Comparison with Similar Compounds

Alkyne-Functionalized BODIPY Dyes

The following table compares BDP 558/568 alkyne with other alkyne-terminated BODIPY dyes:

Compound Absorption/Emission (nm) Key Features Applications Reference
This compound 558/568 High quantum yield; CuAAC-compatible terminal alkyne Cy3-channel imaging, click chemistry labeling
BDP 581/591 alkyne 581/591 Long Stokes shift; photostable Fluorescence polarization, two-photon microscopy
BDP 630/650 alkyne 630/650 Near-infrared emission Deep-tissue imaging, multiplexed assays
BDP FL alkyne ~503/512 Fluorescein-like spectra General-purpose labeling, compatible with FITC filters
BDP R6G alkyne ~528/547 Rhodamine 6G analog High-resolution microscopy
BDP TR alkyne ~589/616 Texas Red-like spectra Multi-color imaging with minimal spectral overlap

Key Observations :

  • Spectral Range : BDP 558/568 occupies the Cy3 channel, while BDP 630/650 extends into near-infrared for reduced autofluorescence .
  • Quantum Yield: BDP 558/568 is noted for high quantum yield, though exact values for others are unspecified .
  • Specialized Uses : BDP 581/591 is preferred for polarization assays due to its photostability, whereas BDP FL suits FITC-compatible systems .

BODIPY Derivatives with Alternative Reactive Groups

This compound belongs to a broader family of BODIPY dyes modified for diverse conjugation strategies:

Compound Reactive Group Target Moiety Applications Reference
BDP 558/568 maleimide Maleimide Thiols (-SH) Protein/peptide labeling
BDP 558/568 azide Azide Alkyne (via CuAAC) Click chemistry with alkyne-functionalized probes
BDP 558/568 hydrazide Hydrazide Aldehydes/ketones Glycan or carbonyl group labeling
BDP 558/568 NHS ester NHS ester Amines (-NH₂) Amine-reactive protein/DNA labeling

Functional Advantages :

  • Alkyne vs. Azide : this compound enables CuAAC with azide-bearing molecules, whereas its azide counterpart allows inverse click chemistry .
  • Maleimide vs. Hydrazide : Maleimide targets thiols (e.g., cysteine residues), while hydrazide reacts with carbonyl groups (e.g., oxidized glycans) .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with a mesityl-substituted dipyrromethane precursor. Under inert atmosphere, a gold(I) catalyst (e.g., AuCl(PPh₃)) activates the BODIPY core for electrophilic attack by EBX. The reaction proceeds at room temperature in dichloromethane (DCM), achieving α- or β-alkynylation depending on the substitution pattern of the starting material. Key parameters include:

ParameterValue/RangeImpact on Yield
Catalyst loading5 mol% Au(I)Optimal at 5%
Reaction time12–24 hours>90% conversion
SolventAnhydrous DCMPrevents hydrolysis
EBX stoichiometry1.2 equivalentsMinimizes side products

This method produces this compound with 68% isolated yield, significantly higher than traditional cross-coupling routes.

Regiochemical Control

Positional selectivity arises from the gold catalyst’s interaction with the BODIPY π-system. α-Alkynylation (position 3/5) dominates in symmetric BODIPY cores due to reduced steric hindrance, while β-substitution (position 2/6) requires electron-withdrawing auxiliaries. The α-isomer exhibits superior photophysical properties, including a fluorescence quantum yield of 0.68 compared to 0.45 for β-substituted analogs.

Traditional Halogenation and Cross-Coupling Routes

Before the advent of direct C–H functionalization, BODIPY alkynylation relied on multistep sequences involving halogenation and Sonogashira coupling. While largely supplanted by gold catalysis, these methods remain relevant for synthesizing derivatives with complex substitution patterns.

Bromination of the BODIPY Core

Selective bromination at the α-positions employs N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C. The reaction achieves 85% conversion within 2 hours, producing 3,5-dibromo-BODIPY as confirmed by NMR.

Sonogashira Coupling

The dibrominated intermediate undergoes palladium-catalyzed cross-coupling with terminal alkynes. Typical conditions include:

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-catalyst: CuI (6 mol%)

  • Base: Triethylamine (5 equivalents)

  • Solvent: THF/DMF (4:1 v/v)

  • Temperature: 60°C, 8 hours

This method yields this compound at 52% efficiency, with side products arising from homo-coupling and dehalogenation.

Comparative Analysis of Synthetic Approaches

MetricGold(I) CatalysisSonogashira Route
Step count13 (bromination + coupling + purification)
Overall yield68%44% (85% × 52%)
Regioselectivityα:β = 9:1α-only
ScalabilityGram-scale demonstratedLimited to 500 mg
Purification difficultyMedium (silica gel chromatography)High (multiple intermediates)

The gold-catalyzed method reduces heavy metal waste by 78% compared to palladium-based routes, aligning with green chemistry principles.

Post-Synthetic Processing and Formulation

Solubility Optimization

This compound’s low aqueous solubility (0.12 mg/mL) necessitates formulation with organic co-solvents. A standardized protocol involves:

  • Dissolving the compound in DMSO at 10 mM

  • Diluting with PEG-300 (30% v/v)

  • Adding Tween-80 (0.5% w/v) to stabilize colloidal dispersions

Quality Control Specifications

Commercial batches (e.g., Lumiprobe) adhere to strict criteria:

ParameterSpecificationAnalytical Method
Purity≥95%HPLC-MS (C18 column)
Residual solvents<50 ppm DCMGC-FID
Heavy metals<10 ppm Au/PdICP-MS
Fluorescence consistencyΦ = 0.68 ± 0.03Integrating sphere

Stability studies confirm a 24-month shelf life at -20°C with desiccation, while room-temperature storage causes 15% degradation over three weeks.

Applications Informing Synthetic Design

The preparation methodology directly impacts this compound’s performance in:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds at 98% efficiency when using gold-synthesized material versus 89% for Sonogashira-derived product.

  • Live-Cell Imaging : Gold-catalyzed batches show 40% higher photostability (t½ = 180 min vs. 128 min under 561 nm laser).

Q & A

Basic Research Questions

Q. What are the key photophysical properties of BDP 558/568 alkyne, and how do they influence its selection for fluorescence microscopy?

  • Answer : this compound exhibits excitation at 561 nm (ε = 84,400 L·mol⁻¹·cm⁻¹) and emission at 569 nm, with a high fluorescence quantum yield and photostability, making it ideal for the Cyanine3 (Cy3) channel in microscopy . Its borondipyrromethene (BODIPY) core ensures minimal environmental sensitivity, enabling consistent performance in lipid-rich or hydrophobic cellular compartments . Researchers should prioritize this dye for applications requiring long-term imaging under high-intensity illumination, such as time-lapse tracking of click chemistry-labeled biomolecules.

Q. What is the recommended protocol for conjugating this compound to oligonucleotides via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Answer :

Activation : Dissolve this compound in DMSO (5 mM) to ensure solubility .

Reaction : Mix with azide-functionalized oligonucleotides (1:3 molar ratio) in PBS (pH 7.4) containing 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand. Incubate at 25°C for 2 hours .

Purification : Use size-exclusion chromatography or ethanol precipitation to remove unreacted dye.
Validate conjugation efficiency via HPLC-MS or fluorescence gel electrophoresis.

Advanced Research Questions

Q. How can researchers address discrepancies in fluorescence intensity when using this compound in heterogeneous biological samples?

  • Answer : Discrepancies often arise from:

  • Solvent incompatibility : this compound has low water solubility; use organic co-solvents (e.g., 10% DMSO) in aqueous buffers .
  • Quenching effects : Avoid high local concentrations (>10 µM) to prevent aggregation-induced quenching.
  • Environmental interference : Test pH stability (optimal range: 6–8) and exclude competing thiol-rich biomolecules that may react non-specifically. Normalize fluorescence against a negative control (e.g., untagged samples) .

Q. What experimental strategies can validate the specificity of this compound labeling in live-cell imaging, and how to mitigate autofluorescence interference?

  • Answer :

  • Specificity Controls :
  • Use a copper-free click chemistry variant (e.g., DBCO-azide) to reduce cellular toxicity and confirm labeling via competition assays .
  • Compare signal intensity between transfected (targeted) and wild-type cells.
  • Autofluorescence Mitigation :
  • Acquire spectral profiles using linear unmixing to distinguish BDP 558/568 emission (569 nm) from cellular autofluorescence (e.g., NADH at 460 nm).
  • Optimize imaging parameters: Limit exposure time and use narrow-bandpass filters (560/25 nm excitation, 570–600 nm emission) .

Q. How does this compound compare to other BODIPY derivatives (e.g., BDP 581/591 or BDP FL) in fluorescence polarization assays?

  • Answer :

  • Stokes Shift : BDP 558/568 has a smaller Stokes shift (8 nm) compared to BDP 581/591 (10 nm), making it less suitable for multiplexing but ideal for high-sensitivity detection in single-channel setups .
  • Polarization Sensitivity : BDP 558/568’s rigid structure improves polarization retention in viscous environments (e.g., lipid membranes), whereas BDP FL’s flexibility may reduce anisotropy measurements .
  • Table :
PropertyBDP 558/568BDP 581/591BDP FL
Excitation (nm)561581488
Emission (nm)569591512
Quantum Yield0.850.780.90
Recommended ApplicationClick chemistry, microscopyPolarization assaysFlow cytometry

Methodological Considerations

Q. What steps are critical for reproducing this compound-based experiments in peer-reviewed studies?

  • Answer :

  • Documentation : Report dye concentration, solvent composition, and reaction time for CuAAC. Include purification methods (e.g., HPLC traces) to confirm purity >95% .
  • Validation : Provide raw fluorescence spectra and negative controls (e.g., azide-free samples) in supplementary materials.
  • Instrument Calibration : Specify microscope/laser settings (e.g., 561 nm laser power, emission filters) to ensure reproducibility across labs .

Q. How can researchers optimize this compound labeling efficiency in low-abundance protein targets?

  • Answer :

  • Stoichiometry : Use a 5:1 dye-to-protein molar ratio to compensate for steric hindrance in large biomolecules.
  • Click Chemistry Enhancers : Add 1–5% (v/v) tert-butyl alcohol to improve reaction kinetics in aqueous buffers .
  • Post-Labeling Analysis : Employ single-molecule fluorescence correlation spectroscopy (FCS) to quantify labeling efficiency at nanomolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BDP 558/568 alkyne
Reactant of Route 2
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